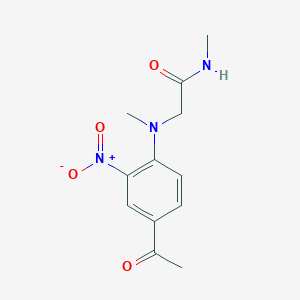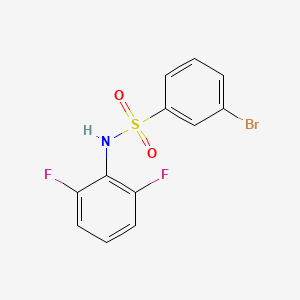![molecular formula C18H29N3O2 B7682683 1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide](/img/structure/B7682683.png)
1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-94,253 and is classified as a selective antagonist of the cannabinoid CB1 receptor.
作用機序
CP-94,253 works by binding to the CB1 receptor and blocking its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This blockade of the CB1 receptor leads to a reduction in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes. CP-94,253 has been shown to have high selectivity for the CB1 receptor, with minimal activity on other receptors.
Biochemical and Physiological Effects:
CP-94,253 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce food intake in rats and mice, suggesting potential applications in the treatment of obesity. CP-94,253 has also been shown to reduce pain perception in animal models, indicating potential applications in the treatment of chronic pain. Additionally, CP-94,253 has been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the major advantages of CP-94,253 is its high selectivity for the CB1 receptor, which allows for the specific modulation of the endocannabinoid system. Additionally, CP-94,253 has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of CP-94,253 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of CP-94,253. One potential area of research is the development of more potent and selective CB1 receptor antagonists, which could have improved therapeutic applications. Additionally, further research is needed to fully understand the physiological effects of CB1 receptor blockade, particularly in relation to the regulation of appetite and pain perception. Finally, the potential use of CP-94,253 in the treatment of anxiety disorders and other psychiatric conditions warrants further investigation.
Conclusion:
In conclusion, CP-94,253 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high selectivity for the CB1 receptor makes it a valuable tool for the modulation of the endocannabinoid system, and its pharmacokinetic properties make it a promising candidate for further study. Future research in this area will likely focus on the development of more potent and selective CB1 receptor antagonists, as well as the investigation of the physiological effects of CB1 receptor blockade.
合成法
The synthesis of CP-94,253 involves the reaction of 1-cyclopentylpyrazole-3-carboxylic acid with isobutyl chloroformate, followed by the addition of 3-isobutoxymethyl-2-methylpropene. The resulting product is then treated with cyclopentylmagnesium bromide to yield CP-94,253. This synthesis method has been optimized to produce high yields of CP-94,253 with excellent purity.
科学的研究の応用
CP-94,253 has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood. CP-94,253 has been used in various studies to investigate the role of the CB1 receptor in different physiological processes, such as the regulation of food intake and the modulation of pain perception.
特性
IUPAC Name |
1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-13(2)12-17-15(8-5-11-23-17)19-18(22)16-9-10-21(20-16)14-6-3-4-7-14/h9-10,13-15,17H,3-8,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYIFMSPALFVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(CCCO1)NC(=O)C2=NN(C=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-[2-(2-methylpropyl)oxan-3-yl]pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)

![[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate](/img/structure/B7682641.png)
![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)
![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![3-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(methylcarbamoyl)propanamide](/img/structure/B7682653.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![2-(6-methoxy-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7682670.png)